molecular formula C13H20ClN3O B1486911 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2203194-98-1

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Cat. No.: B1486911
CAS No.: 2203194-98-1
M. Wt: 269.77 g/mol
InChI Key: OTMYZTLWHSFOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of protected 3-aminopiperidine derivatives has been achieved using enzyme cascades . The process involves the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield . The reactions are streamlined into one-pot to prevent potential racemisation of key labile intermediates .


Physical and Chemical Properties Analysis

The compound is stored at an inert atmosphere at 2-8°C . It is a solid substance with a molecular weight of 270.76 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing mist or vapors and to rinse cautiously with water in case of eye contact .

Properties

IUPAC Name

3-amino-N-benzylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12-7-4-8-16(10-12)13(17)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYZTLWHSFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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